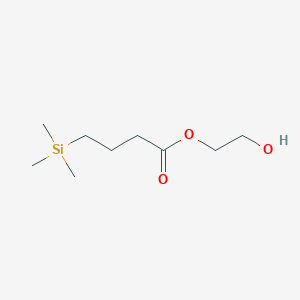
(2-Benzyl-3-methylbutyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H18. It is a derivative of benzene, where a benzyl group and a 3-methylbutyl group are attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-Benzyl-3-methylbutyl)benzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of benzene with 3-methylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H6+CH3CH2CH(CH3)CH2ClAlCl3C6H5CH2CH2CH(CH3)CH3+HCl
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Benzyl-3-methylbutyl)benzene undergoes various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive towards oxidation, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromic acid (HCrO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br) and sulfuric acid (HSO) are used for bromination and sulfonation, respectively.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Methyl-substituted benzene.
Substitution: Bromobenzene, sulfonated benzene derivatives.
Applications De Recherche Scientifique
(2-Benzyl-3-methylbutyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mécanisme D'action
The mechanism of action of (2-Benzyl-3-methylbutyl)benzene involves its interaction with molecular targets through its aromatic ring and alkyl side chains. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophilic species. The benzylic position is also reactive, allowing for various transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene: The simplest aromatic compound, serving as the parent structure.
Toluene: Benzene with a methyl group, known for its solvent properties.
Ethylbenzene: Benzene with an ethyl group, used in the production of styrene.
Cumene: Benzene with an isopropyl group, used in the production of phenol and acetone.
Uniqueness
(2-Benzyl-3-methylbutyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a benzyl group and a 3-methylbutyl group allows for diverse reactivity and applications compared to simpler benzene derivatives.
Propriétés
Numéro CAS |
824400-87-5 |
|---|---|
Formule moléculaire |
C18H22 |
Poids moléculaire |
238.4 g/mol |
Nom IUPAC |
(2-benzyl-3-methylbutyl)benzene |
InChI |
InChI=1S/C18H22/c1-15(2)18(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12,15,18H,13-14H2,1-2H3 |
Clé InChI |
UFACPBVJALJCIU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


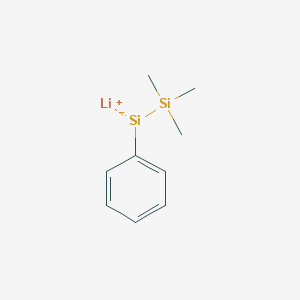
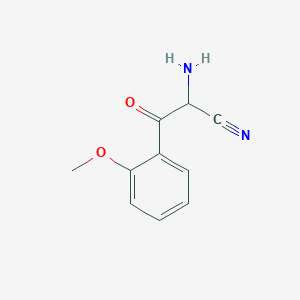

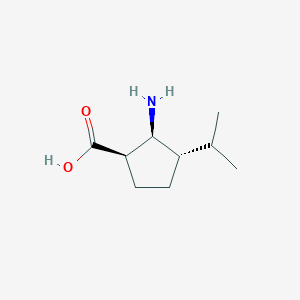
![3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.1]heptane](/img/structure/B14229277.png)
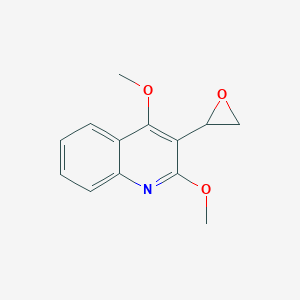
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)-](/img/structure/B14229294.png)
![2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14229296.png)
![2-{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}-2-chloroethyl carbonate](/img/structure/B14229308.png)
![Tert-butyl[(6-iodohex-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B14229315.png)
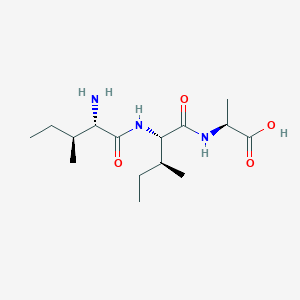
phosphinate](/img/structure/B14229318.png)
